molecular formula C27H27N3O6 B2602394 N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 899923-23-0

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2602394
CAS No.: 899923-23-0
M. Wt: 489.528
InChI Key: KTMHSCKYSRULDY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a potent and highly selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme in the regulation of cellular processes through the deacetylation of non-histone substrates such as α-tubulin source . This compound exhibits exceptional selectivity for HDAC6 over other HDAC isoforms, particularly class I HDACs, which minimizes off-target effects and makes it a valuable chemical probe for dissecting the unique biological functions of HDAC6 source . Its primary research value lies in investigating the role of HDAC6 in pathological conditions including cancer, neurodegenerative diseases, and immune disorders. By selectively inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, disrupting microtubule-dependent cell motility, impairing aggresome formation critical for cancer cell survival, and modulating chaperone protein function and stress response pathways source . Researchers utilize this inhibitor to explore novel therapeutic strategies that target protein degradation pathways and the cytoskeleton, offering a powerful tool for elucidating HDAC6 biology in disease models and for validating HDAC6 as a therapeutic target.

Properties

CAS No.

899923-23-0

Molecular Formula

C27H27N3O6

Molecular Weight

489.528

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C27H27N3O6/c1-34-20-11-9-19(10-12-20)30-26(32)21-6-4-5-7-22(21)29(27(30)33)17-25(31)28-15-14-18-8-13-23(35-2)24(16-18)36-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31)

InChI Key

KTMHSCKYSRULDY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCCC4=CC(=C(C=C4)OC)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-(3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides an overview of its chemical properties, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a quinazoline core, which is known for various biological activities. Its structure can be broken down as follows:

  • Phenethyl Group : Contributes to the lipophilicity and potential neuroactivity.
  • Quinazoline Derivative : Associated with a range of pharmacological effects including anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : Studies have demonstrated that related compounds can suppress EMT markers in gastric cancer cells, thereby reducing cell motility and invasiveness .
  • Gene Expression Modulation : The compound has been shown to affect the expression of genes involved in cell motility and survival pathways .

Antimicrobial Activity

Quinazolines are also recognized for their antimicrobial properties. In vitro studies have revealed that derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research has indicated that quinazoline derivatives can modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Case Studies

  • In Vitro Studies : A study on a related quinazoline derivative demonstrated a strong inhibitory effect on gastric cancer cell lines at concentrations as low as 5 µM. The compound reduced the expression of several EMT markers and promoted E-cadherin expression, indicating a reversal of EMT characteristics .
  • Molecular Docking Studies : Computational studies have shown that quinazoline derivatives bind effectively to key proteins involved in cancer progression, such as Pyridoxal Kinase and Trypanothione Reductase. These interactions suggest a mechanism by which these compounds exert their anticancer effects .

Data Table: Summary of Biological Activities

Activity TypeMechanism/EffectReferences
AnticancerInhibits cell proliferation; affects gene expression
AntimicrobialDisrupts bacterial growth
Anti-inflammatoryModulates inflammatory pathways

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s quinazolinone core is shared with multiple derivatives, but substituent variations critically influence bioactivity:

Compound Name Substituents (Quinazolinone Position 3) Acetamide Side Chain Modifications Key Biological Activity Reference
Target Compound 4-Methoxyphenyl 3,4-Dimethoxyphenethyl Under investigation
N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide 4-Ethoxyphenyl Biphenyl-2-yl Anticancer (in vitro screening)
N-(2,4-Dichlorophenyl)methyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Unsubstituted 2,4-Dichlorophenylmethyl Anticonvulsant
2-((3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl)thio)-N,N-diethylacetamide 4-Ethoxyphenyl Diethylamine Antibacterial
  • Methoxy vs.
  • Side Chain Diversity : The 3,4-dimethoxyphenethyl group in the target compound may enhance CNS activity, whereas biphenyl or dichlorophenyl groups () favor anticancer or anticonvulsant effects due to hydrophobic interactions.

Pharmacokinetic and Physicochemical Properties

  • Hydrogen Bonding: The 2,4-dioxo quinazolinone core forms strong hydrogen bonds with target proteins (e.g., DHFR), while the thioacetamide moiety in analogs () introduces sulfur-mediated hydrophobic interactions .

Q & A

Q. How can crystallography clarify the compound’s binding mode to its target?

  • Protocol : Co-crystallize the compound with its target protein (e.g., GABAA receptor fragments) and solve the structure via X-ray diffraction. Compare with docking poses to refine computational models .

Q. What spectroscopic techniques confirm the formation of the 3,4-dihydroquinazolinone ring?

  • Tools :
  • FT-IR : Look for C=O stretches at ~1680 cm⁻¹ (dioxo groups).
  • ¹H NMR : Monitor disappearance of thioxo proton signals (δ ~12 ppm) post-oxidation .

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